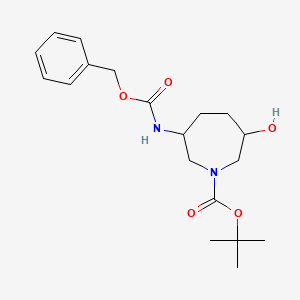

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate

Description

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is a specialized heterocyclic compound featuring a seven-membered azepane ring. Key functional groups include a tert-butyl carboxylate protective group at position 1, a benzyloxycarbonylamino (Cbz) group at position 3, and a hydroxyl group at position 4. These groups confer distinct chemical properties: the tert-butyl ester enhances solubility in organic solvents and stability during synthesis, while the Cbz group acts as a protective moiety for amines, commonly used in peptide and pharmaceutical chemistry .

Properties

Molecular Formula |

C19H28N2O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23) |

InChI Key |

WZWYUEFDQYWAAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate generally involves multi-step synthetic routes that combine protection/deprotection strategies, selective hydroxylation, and ring-closure reactions. The key synthetic challenges include the selective introduction of the hydroxyl group at position 6, installation of the Cbz protecting group on the amino function at position 3, and the formation of the azepane ring with regio- and stereocontrol.

Synthetic Routes and Reaction Conditions

2.1. Starting Materials and Initial Functionalization

- The synthesis typically starts from commercially available amino alcohols or azepane precursors.

- The amino group at position 3 is protected using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a mild base such as sodium bicarbonate (NaHCO₃). This step is crucial for preventing unwanted side reactions during subsequent transformations.

- The tert-butyl ester at position 1 is introduced by esterification, often via Steglich-type esterification using di-tert-butyl dicarbonate or tert-butanol derivatives under mild conditions to preserve the integrity of other functional groups.

- The seven-membered azepane ring is formed through cyclization reactions, which may be base-catalyzed (e.g., triethylamine in ethanol) or acid-mediated ring closure.

- Temperature control during cyclization is critical to minimize side reactions and optimize yield, with reactions typically conducted at ambient or slightly elevated temperatures (around 25°C).

Introduction of the Hydroxyl Group

- The hydroxyl group at position 6 is introduced via regio- and diastereoselective hydroxylation of the azepane ring.

- Hydroboration-oxidation is a common method, where hydroboration of the azepane double bond is followed by oxidation to yield the hydroxy-substituted azepane with high diastereoselectivity.

- Catalytic hydroboration using reagents such as borane complexes or 9-BBN (9-borabicyclo[3.3.1]nonane) has been reported to afford the desired alcohols with complete diastereofacial selectivity.

- Oxidation of the intermediate alcohols can be performed using mild oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane to yield oxo-azepines if needed, but for the target compound, retention of the hydroxy group is maintained.

2.4. Purification and Characterization

- Purification is commonly achieved by flash chromatography using ethyl acetate/hexane gradients or recrystallization from solvents such as methanol.

- Structural confirmation is performed by nuclear magnetic resonance (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), elemental analysis, and sometimes X-ray crystallography to confirm stereochemistry and regiochemistry.

Industrial and Advanced Synthetic Methods

3.1. Flow Microreactor Systems

- Industrial synthesis of this compound increasingly employs flow microreactor technology, which enhances reaction efficiency, reproducibility, and sustainability compared to traditional batch methods.

- Flow systems allow precise control over reaction parameters such as temperature, mixing, and residence time, which is beneficial for multi-step syntheses involving sensitive protective groups and stereoselective hydroxylation.

3.2. Environmental and Yield Considerations

- Traditional solvents like dioxane and dimethyl sulfoxide (DMSO) used in some oxidation steps are being replaced with more environmentally benign alternatives due to toxicity and disposal concerns.

- Optimization of stoichiometry, reaction time, and temperature has been shown to improve yields, which can vary widely depending on the specific synthetic route (reported yields range from moderate ~30% to high >90% in some steps).

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Amino group protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF or EtOH | Mild base, low temp (25°C) to avoid side reactions | 85-95 |

| Esterification (tert-butyl) | Di-tert-butyl dicarbonate, triethylamine, DCM | Steglich-type esterification, mild conditions | 80-90 |

| Azepane ring cyclization | Triethylamine, ethanol, or acid catalyst | Temperature controlled (ambient to 40°C) | 70-85 |

| Hydroxylation | Hydroboration (9-BBN), oxidation (H2O2/NaOH) | Regio- and diastereoselective | 75-85 |

| Purification | Flash chromatography (EtOAc/hexane), recrystallization | Ensures >95% purity | - |

Research Findings and Analytical Data

- NMR Spectroscopy: ¹H NMR shows characteristic tert-butyl singlet near 1.4 ppm, aromatic protons of the Cbz group around 7.3 ppm, and signals corresponding to the azepane ring protons and hydroxyl-bearing carbon.

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak consistent with the molecular formula C19H28N2O5 (molecular weight ~364.4 g/mol).

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming compound purity.

- X-ray Crystallography: Used in select studies to confirm stereochemical configuration of the azepane ring and position of substituents, especially the orientation of the hydroxyl and Cbz groups.

Comparative Notes on Similar Compounds

- Compared to analogs with fluorinated substituents or different protective groups, the hydroxyl group in tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate increases polarity, affecting solubility and biological interactions.

- The Cbz group provides orthogonal protection compared to Boc groups, allowing selective deprotection strategies during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.

Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, free amines from reduction, and substituted esters from substitution reactions .

Scientific Research Applications

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl-protected amine can be deprotected to reveal the active amine, which can then participate in various biochemical pathways . The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related analogs from the evidence (Table 1):

*Estimated values based on structural similarity.

Key Observations :

- Substituent Effects : The hydroxyl group in the target compound increases polarity, likely reducing LogP compared to the difluoropiperidine analog (LogP 3.14 vs. estimated ~2.5). Fluorine atoms in the latter enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Functional Group Positioning : The Cbz group at position 3 in the target compound contrasts with the Cbz-methyl group in the difluoropiperidine analog, which may sterically hinder interactions in enzymatic assays .

Biological Activity

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate, with the CAS number 2940936-60-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is , and it has a molecular weight of 364.45 g/mol. The structure includes a tert-butyl group, a benzyloxycarbonylamino group, and a hydroxyazepane core, which contribute to its biological properties.

Histone Deacetylase (HDAC) Inhibition

The compound has been implicated in HDAC inhibition, which plays a significant role in regulating gene expression related to inflammation and cell survival. Inhibitors of HDAC are known to exhibit various cellular effects such as differentiation and apoptosis, making them valuable in treating autoimmune diseases and cancers . The potential of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate as an HDAC inhibitor could position it as a therapeutic candidate for conditions like rheumatoid arthritis and multiple sclerosis.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Modulation of GABA_A receptors | |

| HDAC Inhibition | Regulation of gene expression | |

| Anti-inflammatory effects | Potential reduction in cytokine production |

Case Studies

- Neuroprotection in Animal Models : In a study involving cuprizone-induced demyelination in mice, compounds with structural similarities to tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate were administered. Results indicated that these compounds significantly improved myelin integrity and reduced neuronal damage compared to control groups .

- HDAC Inhibitory Action : A patent on related compounds highlighted their effectiveness as HDAC inhibitors, showing promise in treating various inflammatory diseases such as arthritis and multiple sclerosis . This suggests that tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate may share similar therapeutic potentials.

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate, and what key reaction conditions should be optimized?

- Methodological Answer : A typical synthesis involves sequential protection/deprotection and cyclization steps. For example, the benzyloxycarbonyl (Cbz) group can be introduced via reaction with benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base like NaHCO₃ (as seen in analogous syntheses of Cbz-protected amines) . The azepane ring formation may employ base-catalyzed cyclization (e.g., triethylamine in ethanol) or acid-mediated ring closure. Key optimizations include:

- Temperature control : Lower temperatures (e.g., 25°C) to minimize side reactions during Cbz protection .

- Solvent selection : Polar aprotic solvents (THF, DMF) for solubility, or ethanol/water mixtures for cyclization .

- Purification : Flash chromatography (EtOAc/hexane gradients) or recrystallization to isolate the product .

Q. How can researchers confirm the structural identity and purity of Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, Cbz aromatic protons at ~7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₃₄N₂O₅: 430.25) .

- Elemental Analysis : Combustion analysis validates C, H, N percentages (e.g., Anal. Calcd: C 63.10%, H 4.68%, N 5.66%) .

- HPLC : Purity assessment (>95%) via reverse-phase chromatography .

Advanced Research Questions

Q. What strategies are effective in controlling the stereochemistry at the 3- and 6-positions of the azepane ring during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., Jacobsen’s catalysts) to induce asymmetry during ring formation.

- Stereoselective Cyclization : Adjust solvent polarity and temperature to favor axial/equatorial hydroxyl group orientation. For example, protic solvents may stabilize intramolecular hydrogen bonding, influencing ring conformation .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration .

Q. How can computational methods aid in the design and optimization of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict transition states for cyclization or protection steps to identify energy barriers and optimize conditions (e.g., solvent effects, base strength) .

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility or aggregation issues during purification.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) if the compound is a drug intermediate .

Q. What role do the tert-butyl and benzyloxycarbonylamino groups play in the compound’s stability and reactivity in further derivatization?

- Methodological Answer :

- tert-Butyl Carboxylate : Provides steric protection to the ester group, enhancing stability under basic/acidic conditions. It can be cleaved with TFA or HCl for downstream functionalization .

- Benzyloxycarbonylamino (Cbz) : Protects the amine during synthesis; removable via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). The Cbz group’s aromaticity allows UV detection during HPLC .

Data Contradictions and Resolution

- Stereochemical Variability : Conflicting reports on diastereomer ratios in similar azepane syntheses suggest solvent-dependent outcomes. Researchers should validate configurations via NOESY NMR or X-ray crystallography .

- Yield Discrepancies : Low yields (e.g., 30.8% in analogous Cbz-protected pyrrolidines) may arise from competing side reactions. Optimization of stoichiometry (e.g., excess Cbz-OSu) and reaction time is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.